An In-depth Technical Guide to Bromo-PEG7-CH2COOtBu: Properties and Applications in Proteolysis-Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Bromo-PEG7-CH2COOtBu: Properties and Applications in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, applications, and handling of Bromo-PEG7-CH2COOtBu, a bifunctional linker critical in the development of Proteolysis-Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Properties of Bromo-PEG7-CH2COOtBu
Bromo-PEG7-CH2COOtBu is a heterobifunctional molecule featuring a terminal bromine atom and a tert-butyl protected carboxylic acid, connected by a seven-unit polyethylene glycol (PEG) chain. This structure allows for the sequential conjugation of two different molecular entities, making it an ideal linker for the synthesis of PROTACs.
Physicochemical Properties
While extensive quantitative data on the physical properties of Bromo-PEG7-CH2COOtBu is not widely published, the following table summarizes its key chemical identifiers and known characteristics.
| Property | Value |
| Chemical Name | Bromo-PEG7-CH2COOtBu |
| Molecular Formula | C20H39BrO9 |
| Molecular Weight | 503.42 g/mol |
| Appearance | Data not publicly available; typically a colorless to pale yellow oil or solid |
| Density | Data not publicly available |
| Melting Point | Data not publicly available |
| Boiling Point | Data not publicly available |
| SMILES | BrCCOCCOCCOCCOCCOCCOCCOCC(OC(C)(C)C)=O |
Solubility Profile
The solubility of Bromo-PEG7-CH2COOtBu is a critical parameter for its use in synthetic chemistry. The PEG chain enhances its solubility in a range of solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 10 mM |
| Methanol | Data not publicly available |
| Dichloromethane (DCM) | Data not publicly available |
| Water | Data not publicly available |
Stability and Storage
Proper storage is crucial to maintain the integrity of Bromo-PEG7-CH2COOtBu.
| Condition | Recommended Storage |
| Long-term (Powder) | 2 years at -20°C |
| Short-term (in DMSO) | 2 weeks at 4°C, or 6 months at -80°C |
Role in PROTAC Synthesis and Mechanism of Action
Bromo-PEG7-CH2COOtBu serves as a flexible linker in the modular construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The bromo-terminus of the linker can undergo nucleophilic substitution with a suitable functional group on a target protein ligand, while the protected carboxylic acid can be deprotected and coupled to an E3 ligase ligand. The PEG7 chain provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The PROTAC Signaling Pathway
The following diagram illustrates the catalytic mechanism of action of a PROTAC.
Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.
Experimental Protocols
The following is a representative protocol for the synthesis of a PROTAC using a bromo-PEG linker. This protocol is adapted from procedures for similar linkers and should be optimized for specific target and E3 ligase ligands.
General Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Step-by-Step Synthesis Procedure
Step 1: Coupling of the Target Protein Ligand
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Dissolve the target protein ligand (containing a suitable nucleophile, e.g., a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).
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Add a suitable base (e.g., K2CO3 or Cs2CO3) to the reaction mixture and stir at room temperature.
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Add Bromo-PEG7-CH2COOtBu (typically 1.1-1.5 equivalents) to the reaction mixture.
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Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by LC-MS or TLC.
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Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.
Step 2: Deprotection of the tert-Butyl Group
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Dissolve the ligand-linker intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% v/v) at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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The resulting carboxylic acid is often used in the next step without further purification.
Step 3: Coupling of the E3 Ligase Ligand
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Dissolve the E3 ligase ligand (containing a free amine) and the deprotected ligand-linker intermediate in anhydrous DMF.
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Add a peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
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Stir the reaction at room temperature until completion, as monitored by LC-MS.
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Dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., saturated NaHCO3, water, and brine).
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Dry the organic layer, filter, and concentrate under reduced pressure.
Step 4: Purification of the Final PROTAC
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Purify the crude final product using an appropriate method, such as preparative HPLC or flash column chromatography, to yield the pure PROTAC molecule.
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Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
Bromo-PEG7-CH2COOtBu is a valuable and versatile tool in the field of targeted protein degradation. Its well-defined structure, including a flexible PEG spacer and orthogonal reactive ends, facilitates the efficient synthesis of PROTACs. A thorough understanding of its properties and its role in the broader context of the PROTAC mechanism is essential for the design and development of novel therapeutics. This guide provides a foundational understanding to aid researchers in their efforts to harness the potential of this important chemical linker.
